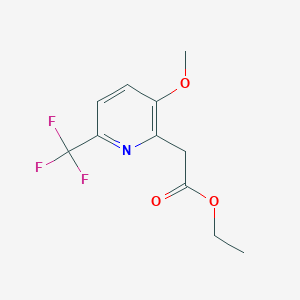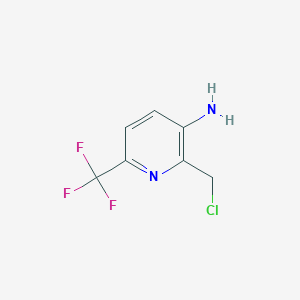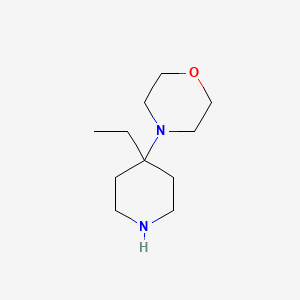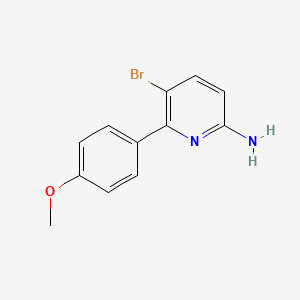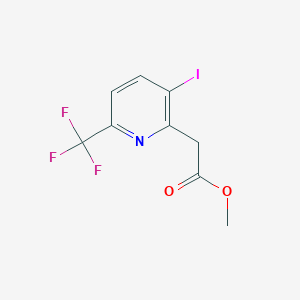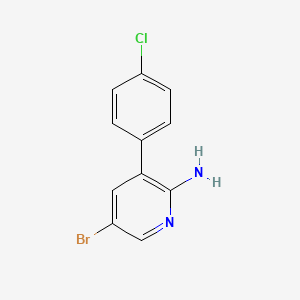
5-Bromo-3-(4-chlorophenyl)pyridin-2-amine
Übersicht
Beschreibung
“5-Bromo-3-(4-chlorophenyl)pyridin-2-amine” is a chemical compound with the molecular formula C11H8BrClN2 . It is a derivative of pyridin-2-amine, which is a class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-3-(4-chlorophenyl)pyridin-2-amine” are not fully detailed in the available resources. Its molecular weight is 283.56 .
Wissenschaftliche Forschungsanwendungen
Overview of Heterocyclic Amines in Research
Heterocyclic amines, such as 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine, are pivotal in the synthesis of various compounds with significant medicinal and pharmaceutical relevance. These compounds serve as key precursors and intermediates in the development of new drugs and materials with enhanced bioavailability and therapeutic effects.
Hybrid Catalysts in Synthesis
The application of hybrid catalysts in the synthesis of heterocyclic compounds, including those related to 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine, has been extensively studied. For instance, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a core structure in many medicinal compounds, leverages diverse hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. These methods offer a broader range of applicability and facilitate the development of lead molecules with significant therapeutic potential (Parmar, Vala, & Patel, 2023).
Copper Catalyst Systems in C-N Bond Formation
Copper catalyst systems play a crucial role in the formation of C-N bonds, a fundamental step in creating complex molecules for pharmaceutical applications. Recent advancements in recyclable copper catalyst systems have demonstrated their effectiveness in reactions involving aromatic, heterocyclic, and aliphatic amines. These developments are particularly relevant for the efficient synthesis of compounds including 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine, showcasing the importance of catalyst optimization and the potential for commercial exploitation of these methodologies (Kantam et al., 2013).
Importance in Antithrombotic Drug Synthesis
The synthesis of antithrombotic drugs such as (S)-clopidogrel highlights the importance of heterocyclic amines like 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine. These compounds serve as key intermediates in creating drugs with potent antiplatelet and antithrombotic properties. The exploration of various synthetic methodologies for such drugs underscores the significance of heterocyclic amines in developing therapeutic agents with high efficacy and specificity (Saeed et al., 2017).
Eigenschaften
IUPAC Name |
5-bromo-3-(4-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-8-5-10(11(14)15-6-8)7-1-3-9(13)4-2-7/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTYGTIWCKATFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(4-chlorophenyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




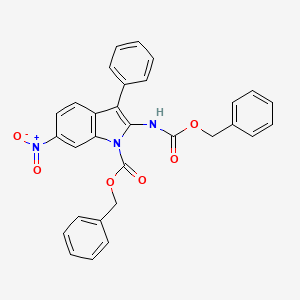
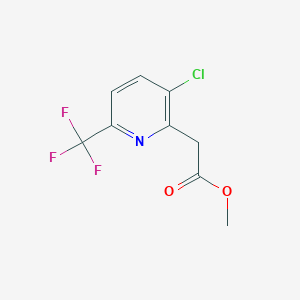
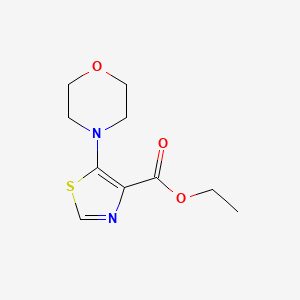
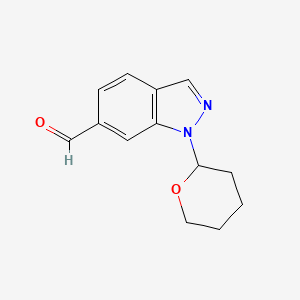
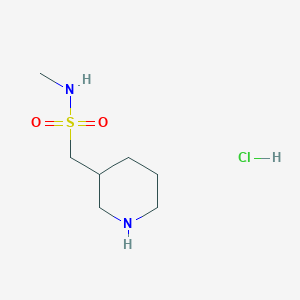
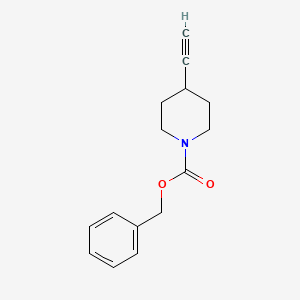
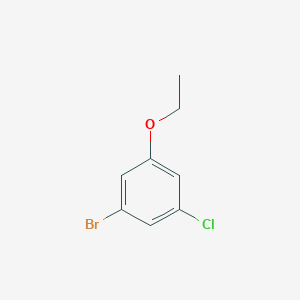
![[2-(3-Bromo-5-fluorophenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1412807.png)
